molecular formula FeS B072011 Ferrous sulfide CAS No. 1317-37-9

Ferrous sulfide

Cat. No.: B072011
CAS No.: 1317-37-9
M. Wt: 87.91 g/mol
InChI Key: MBMLMWLHJBBADN-UHFFFAOYSA-N
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Description

Ferrous sulfide (FeS) is an inorganic compound of significant interest in materials science and geochemical research. Its primary research applications include serving as a precursor for the synthesis of more complex metal sulfide nanomaterials, acting as a solid-state lubricant, and modeling geochemical processes in reducing environments. In materials science, FeS is valued for its semiconducting and magnetic properties, making it a subject of study for applications in energy storage and conversion devices, including electrodes for lithium-ion and sodium-ion batteries. Geochemists utilize this compound to simulate the formation of sulfide minerals in anoxic marine sediments and hydrothermal vent systems, providing insights into biogeochemical cycles and ore genesis. The compound's mechanism of action in many of these contexts is rooted in its non-stoichiometry and its reactivity, particularly its role as a reducing agent and its susceptibility to oxidation. This high-purity reagent is essential for investigating corrosion processes, such as the formation of iron sulfide scales in industrial systems, and for studying catalytic reactions. Proper handling in an inert atmosphere is often required to prevent oxidation and maintain its defined chemical and physical properties for reproducible experimental results.

Properties

IUPAC Name

sulfanylideneiron
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InChI

InChI=1S/Fe.S
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InChI Key

MBMLMWLHJBBADN-UHFFFAOYSA-N
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Canonical SMILES

S=[Fe]
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Molecular Formula

FeS
Record name iron sulfide
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Record name Iron(II) sulfide
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DSSTOX Substance ID

DTXSID5061665
Record name Ferrous sulfide
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Molecular Weight

87.91 g/mol
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Physical Description

Gray to brown solid, or in pure form, colorless hexagonal crystals; Insoluble in water, but soluble in acids with release of H2S; [Merck Index]
Record name Iron(II) sulfide
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Boiling Point

Deomposes
Record name FERROUS SULFIDE
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Solubility

0.00062 G/100 CC WATER AT 18 °C; INSOL IN NITRIC ACID; SOL IN ACIDS WITH EVOLUTION OF HYDROGEN SULFIDE
Record name FERROUS SULFIDE
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Density

4.75
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Color/Form

Colorless hexagonal crystals when pure; usually gray to brownish-black lumps, rods or granular powder; trimorphic with transition points @ 135 and 325 °C, Dark-brown or black metallic pieces, sticks, or granules

CAS No.

1317-37-9, 12063-27-3, 1317-96-0
Record name Iron sulfide (FeS)
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Melting Point

1194 °C
Record name FERROUS SULFIDE
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Preparation Methods

Co-Precipitation

Co-precipitation is the most widely used method for FeS synthesis, involving the reaction of ferrous salts (e.g., FeSO₄·7H₂O, FeCl₂·4H₂O) with sulfide sources (e.g., Na₂S, thiourea). The process is highly pH-dependent, as acidic conditions inhibit ferrous ion oxidation, preserving Fe(II) for reaction with sulfide. For instance, Liu et al. demonstrated that adjusting the pH during co-precipitation yields distinct FeS phases: FeS₂ at pH 2, Fe₇S₈ at pH 4, and Fe₃S₄ at pH 6.

Table 1: Co-Precipitation Parameters and Outcomes

Fe/S RatioTemperature (°C)pHProduct PhaseReference
1:1252FeS₂
1:1256Fe₃S₄
1:22007FeS (nanoparticles)

The Fe/S molar ratio critically influences crystallinity and particle size. A 1:2 ratio at 200°C produces FeS nanoparticles with high surface area (~120 m²/g), ideal for catalytic applications.

Sulfur-Modified Zero-Valent Iron (S-ZVI)

S-ZVI combines zero-valent iron (ZVI) with sulfur to enhance reactivity. Two primary methods exist:

  • One-Pot Process : Simultaneous reduction of Fe²⁺ by borohydrides and sulfidation by Na₂S, resulting in FeSₓ distributed throughout ZVI particles.

  • Two-Step Process : Sulfur compounds (e.g., Na₂S₂O₃) are added to pre-synthesized ZVI, forming a FeS shell around a ZVI core.

S-ZVI synthesized via one-pot methods exhibits superior persulfate activation efficiency (95% contaminant degradation in 30 min) compared to two-step methods (70%) due to homogeneous FeSₓ distribution.

Hydrothermal and Solvothermal Synthesis

Hydrothermal Methods

Hydrothermal synthesis involves reacting iron precursors (e.g., FeCl₃·6H₂O) with sulfur sources (e.g., thiourea) in sealed reactors at elevated temperatures (120–200°C). For example, Xu et al. synthesized magnetic Fe₃S₄ by heating FeCl₃·6H₂O and thiourea in ethylene glycol at 180°C for 12 h. The resulting nanoparticles showed a saturation magnetization of 45 emu/g, enabling easy magnetic separation.

Table 2: Hydrothermal Synthesis Conditions

PrecursorSulfur SourceTemperature (°C)Time (h)Product
FeCl₃·6H₂OThiourea18012Fe₃S₄
FeSO₄·7H₂ONa₂S₂O₃20024FeS₂

Solvothermal Methods

Solvothermal synthesis uses organic solvents (e.g., ethylene glycol) to control particle growth. Moore et al. produced Fe₃S₄ nanoplates by reacting FeCl₃·6H₂O with thiourea in ethylene glycol at 180°C for 18 h, achieving a narrow size distribution (20–30 nm). The solvent’s high boiling point and reducing properties prevent oxidation, yielding phase-pure FeS.

Ultrasonic Precipitation

Ultrasonic precipitation is a low-temperature method for synthesizing nano-FeS. Under optimal conditions (15°C, Fe/S ratio 1:1.5), this method produces 10–20 nm particles with a Cr(VI) removal efficiency of 98%. Key advantages include rapid reaction kinetics (<30 min) and minimal aggregation due to ultrasonic cavitation.

Table 3: Ultrasonic Precipitation Optimization

ParameterOptimal ValueRemoval Efficiency
Temperature15°C98%
Fe/S Ratio1:1.595%
Ultrasonic Time30 min97%

Biological Synthesis

Microorganism-mediated FeS synthesis offers an eco-friendly alternative. Shewanella oneidensis MR-1 reduces Fe(III) and S(VI) under anaerobic conditions, forming 5–10 nm FeS nanoparticles. These biogenic nanoparticles exhibit enhanced biocompatibility, making them suitable for biomedical applications.

Phase Stability and Transformation

Freshly precipitated FeS exists as metastable mackinawite (tetragonal FeS), which transforms to troilite (hexagonal FeS) at ≥50°C. Ionic strength influences phase stability: low ionic strength (0.00886 mol/kg) accelerates transformation, while high ionic strength (5.03 mol/kg) stabilizes mackinawite.

Table 4: Phase Transformation Kinetics

Temperature (°C)Ionic Strength (mol/kg)Transformation Time (h)
500.0088624
1000.112

Chemical Reactions Analysis

Reactions with Acids

Ferrous sulfide reacts with acids to produce hydrogen sulfide gas (H₂S) and corresponding iron salts. This reaction is fundamental in laboratory H₂S generation:
FeS+2HClFeCl2+H2S\text{FeS}+2\text{HCl}\rightarrow \text{FeCl}_2+\text{H}_2\text{S}\uparrow

ParameterValue/DetailSource
Reaction conditionsAqueous, room temperature
Solubility in HClComplete dissolution
H₂S generation rateImmediate

This reaction is exploited in Kipp’s apparatus for controlled H₂S production .

Oxidation Reactions

FeS undergoes oxidation under moist aerobic conditions, forming iron oxides and elemental sulfur:
3FeS+2O2Fe3O4+3S3\text{FeS}+2\text{O}_2\rightarrow \text{Fe}_3\text{O}_4+3\text{S}

Key findings :

  • Reaction proceeds exothermically at ambient temperatures .

  • Oxidation pathways vary with pH and moisture levels, influencing product ratios .

Oxidation products under different conditions :

ConditionMajor ProductsMinor ProductsSource
Humid air (25°C)Fe₃O₄, SFeO(OH)
High pH (>9)Fe(OH)₃, SFeO

Thermal Decomposition

At elevated temperatures (>1,100°C), FeS decomposes into elemental iron and sulfur:
FeSΔFe+S\text{FeS}\xrightarrow{\Delta}\text{Fe}+\text{S}

ParameterValue/DetailSource
Decomposition onset1,100°C
Enthalpy change (ΔH)+98.3 kJ/mol (endothermic)
ByproductsTrace Fe₃O₄ under partial O₂

Reduction Reactions

FeS acts as a reductant in geochemical and industrial processes:

  • Nitrate reduction :
    NO3+FeS+H2SNH3+Fe3O4+S\text{NO}_3^-+\text{FeS}+\text{H}_2\text{S}\rightarrow \text{NH}_3+\text{Fe}_3\text{O}_4+\text{S}
    Observed under anaerobic, near-neutral conditions (100°C) .

  • Acetylene reduction :
    HC CHFeS H2SH2C CH2orH3C CH3\text{HC CH}\xrightarrow{\text{FeS H}_2\text{S}}\text{H}_2\text{C CH}_2\,\text{or}\,\text{H}_3\text{C CH}_3
    Synergistic FeS/H₂S systems drive hydrocarbon transformations in aqueous environments .

Phase-Dependent Reactivity

The crystalline structure of FeS (e.g., mackinawite vs. cubic FeS) influences reaction kinetics:

PhaseKey Reactivity TraitsSource
Mackinawite (Fe₁₊ₓS)Higher redox activity due to S vacancies
Amorphous FeSRapid initial reactivity, unstable
Cubic FeSProne to sulfidation into FeS₂

Structural studies using X-ray absorption spectroscopy confirm tetrahedral Fe-S coordination in mackinawite, enhancing electron transfer efficiency .

Reactions with Boiling Water and Oxygen

Under hydrothermal conditions, FeS reacts with water and oxygen to form sulfuric acid:
4FeS+8H2O+7O24H2SO4+4H2+Fe2O34\text{FeS}+8\text{H}_2\text{O}+7\text{O}_2\rightarrow 4\text{H}_2\text{SO}_4+4\text{H}_2+\text{Fe}_2\text{O}_3
This reaction highlights FeS’s role in acid mine drainage formation .

Scientific Research Applications

Biomedical Applications

Ferrous sulfide has shown promise in several biomedical applications, primarily due to its biocompatibility and catalytic properties. Recent studies highlight the following uses:

  • Antibacterial Therapy : Iron sulfide-based nanozymes (ISNs) exhibit enzyme-mimicking properties that can effectively combat bacterial infections. Their high stability and ease of preparation make them suitable for developing new antibacterial agents .
  • Tumor Treatment : ISNs have been employed in tumor therapy through mechanisms that involve the generation of reactive oxygen species (ROS). This property can be harnessed to selectively target and destroy cancer cells .
  • Biosensing : The catalytic activity of ISNs allows for the development of biosensors capable of detecting biomolecules with high sensitivity. This application is crucial in medical diagnostics and monitoring health conditions .
  • Neurodegenerative Diseases : The role of iron sulfide clusters in cellular processes suggests potential applications in treating neurodegenerative diseases by modulating iron levels and redox reactions within cells .

Environmental Remediation

This compound is increasingly recognized for its effectiveness in environmental remediation, particularly in wastewater treatment:

  • Pollutant Degradation : FeS can activate persulfates (PS) to generate free radicals that degrade organic pollutants in wastewater. This process is efficient in reducing contaminants in anoxic environments, making it a valuable tool for environmental cleanup .
  • Hexavalent Chromium Reduction : FeS has been shown to reduce hexavalent chromium (Cr(VI)), a common environmental pollutant, to less toxic forms. This application is significant for bioremediation efforts at contaminated sites .
  • Nitrite Reduction : Research indicates that FeS can effectively reduce nitrite to ammonia, which is beneficial for nitrogen removal processes in wastewater treatment systems .

Energy Storage Technologies

This compound's unique properties also lend themselves to energy applications:

  • Lithium-Ion Batteries (LIBs) : FeS has been investigated as an anode material due to its high theoretical capacity and favorable electrochemical behavior. Its ability to form stable lithium compounds enhances battery performance .
  • Supercapacitors : The rich coordination chemistry of FeS allows it to function as an electrode material in supercapacitors, contributing to improved energy storage capabilities .
  • Solar Energy Conversion : FeS-based materials are being explored for use in solar energy devices, leveraging their electronic properties for efficient energy conversion processes .

Table 1: Summary of Biomedical Applications of this compound

ApplicationMechanism/FunctionalityReference
Antibacterial TherapyEnzyme-mimicking properties leading to bacterial death
Tumor TreatmentGeneration of ROS targeting cancer cells
BiosensingHigh sensitivity detection of biomolecules
Neurodegenerative DiseasesModulation of iron levels and redox reactions

Table 2: Environmental Applications of this compound

ApplicationMechanism/FunctionalityReference
Pollutant DegradationActivation of persulfates for free radical generation
Hexavalent Chromium ReductionReduction of Cr(VI) to less toxic forms
Nitrite ReductionConversion of nitrite to ammonia

Mechanism of Action

Ferrous sulfide exerts its effects through various mechanisms, including:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Sulfide Compounds

This section compares FeS with other sulfides, including manganese sulfide (MnS), copper sulfides (e.g., CuS), hydrogen sulfide (H₂S), and sodium sulfide (Na₂S), across key parameters.

Chemical Composition and Physical Properties

Compound Formula Composition (wt%) Physical State Key Properties
Ferrous sulfide FeS Fe: 63.6; S: 36.4 Black crystalline Insoluble in water; reacts with acids
Manganese sulfide MnS Mn: 63.1; S: 36.9* Greenish-black solid Forms in anaerobic waterbodies
Copper sulfide CuS Cu: 66.5; S: 33.5* Dark blue/black Semiconducting; environmental pollutant
Hydrogen sulfide H₂S H: 5.9; S: 94.1 Colorless gas Toxic, flammable; produced by SRBs
Sodium sulfide Na₂S Na: 58.9; S: 41.1 Yellow/red crystals Hygroscopic; releases H₂S in acidic conditions

*Calculated based on atomic weights.

Key Research Findings

FeS in Biogeochemical Cycles : FeS formation is critical in sulfur and iron cycles, particularly in sediments where SRBs mediate sulfate reduction .

Contrasting Roles of H₂S : While H₂S is toxic, it enhances coal liquefaction efficiency by sulfiding iron catalysts . Conversely, it may exacerbate Parkinson’s disease via Fe²⁺-mediated α-synuclein aggregation .

Environmental Remediation : FeS passivation (e.g., RDY-1 agent) prevents equipment corrosion and H₂S release, highlighting its dual role as both a pollutant and a solution .

Biological Activity

Ferrous sulfide (FeS) is a compound that has garnered significant attention in various fields, particularly in biomedicine, due to its unique biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, catalytic mechanisms, and applications in cancer therapy.

Overview of this compound

This compound is a black solid that occurs naturally as a mineral and can also be synthesized in laboratory settings. It is primarily composed of iron and sulfur in a 1:1 ratio and has been studied for its role in various biochemical processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial activity against various pathogens. For instance, research indicates that iron-based sulfides can catalyze the production of reactive oxygen species (ROS), which are crucial for their antibacterial effects. The Fenton reaction, where Fe²⁺ ions react with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals (•OH), is a key mechanism through which FeS exerts its antimicrobial activity .

Case Study: Antibacterial Properties

A study investigated the antibacterial efficacy of this compound nanoparticles against common bacterial strains. The results demonstrated that FeS nanoparticles inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as novel antibacterial agents .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Catalytic Mechanisms in Tumor Therapy

This compound has also been explored for its catalytic properties in tumor therapy. Recent findings suggest that FeS nanoparticles can release both Fe²⁺ ions and hydrogen sulfide (H₂S), which play vital roles in inducing cytotoxicity in cancer cells. The released H₂S acts as an endogenous signaling molecule that can inhibit tumor growth by causing cell cycle arrest and mitochondrial damage .

  • Production of ROS : Fe²⁺ ions generated from FeS catalyze the conversion of H₂O₂ to •OH, leading to oxidative stress within tumor cells.
  • H₂S Release : H₂S inhibits antioxidant enzymes like catalase (CAT), thereby enhancing ROS accumulation and promoting apoptosis in cancer cells .

Biocompatibility and Green Synthesis

The biocompatibility of this compound makes it suitable for biomedical applications. Studies have shown that FeS synthesized via biological methods, such as using sulfate-reducing bacteria, exhibits enhanced catalytic reactivity and biocompatibility compared to chemically synthesized counterparts . This green synthesis approach not only reduces environmental impact but also improves the safety profile of FeS for therapeutic applications.

Applications in Neurodegenerative Diseases

Emerging research indicates that this compound may have potential applications in treating neurodegenerative diseases due to its ability to modulate iron homeostasis and participate in cellular metabolic processes. Iron-sulfur clusters are essential for various enzymatic reactions, and their manipulation could lead to innovative treatments for conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing ferrous sulfide (FeS) in laboratory settings, and how do experimental parameters influence phase purity?

  • Methodological Answer : FeS is commonly synthesized via solid-state reactions or aqueous precipitation. For solid-state synthesis, stoichiometric iron and sulfur powders are heated under inert gas (e.g., argon) at 600–800°C for 12–24 hours. Precipitation methods involve reacting Fe²⁺ salts (e.g., FeSO₄) with Na₂S in deoxygenated water under nitrogen to prevent oxidation. Phase purity depends on temperature, reaction time, and oxygen exclusion. X-ray diffraction (XRD) and Mössbauer spectroscopy are critical for verifying FeS phases (e.g., pyrrhotite vs. troilite) .
Synthesis Method Temperature (°C)Reaction Time (h)Key Challenges
Solid-state600–80012–24Oxygen contamination, incomplete sulfidation
Aqueous precipitation25–801–4Oxidation of Fe²⁺, colloidal stability

Q. How can researchers characterize the electronic and magnetic properties of FeS, and what analytical techniques are most reliable?

  • Methodological Answer : Magnetization measurements (SQUID) and X-ray photoelectron spectroscopy (XPS) are used to study FeS's magnetic behavior and oxidation states. For electronic properties, UV-Vis-NIR spectroscopy and density functional theory (DFT) simulations correlate bandgap data with experimental optical absorption. Note that surface oxidation during sample handling can skew results; inert-atmosphere gloveboxes are essential for sample preparation .

Advanced Research Questions

Q. In environmental chemistry, how does FeS influence nitrate reduction pathways in anaerobic sediments, and what experimental designs resolve conflicting data on DNRA vs. denitrification dominance?

  • Methodological Answer : FeS acts as an electron donor in nitrate reduction. Conflicting data arise from variable sediment redox conditions and FeS reactivity. To address this, design microcosm experiments with controlled FeS concentrations and isotopic labeling (¹⁵NO₃⁻). Measure NH₄⁺ (DNRA product) and N₂O/N₂ (denitrification products) via ion chromatography and gas chromatography. Evidence from Neuse River estuary studies shows DNRA dominance under prolonged hypoxia, but denitrification recovers with intermittent oxygenation .

Q. What mechanisms explain FeS's role in hydrogen sulfide (H₂S) scavenging in wastewater treatment, and how can researchers optimize its efficacy in anaerobic reactors?

  • Methodological Answer : FeS reacts with H₂S to form iron polysulfides (FeSₓ), reducing toxicity. To optimize, conduct batch experiments with varying FeS particle sizes (nanoparticles vs. bulk) and monitor H₂S removal efficiency via colorimetric assays. A study showed FeS nanoparticles (<50 nm) achieve 90% H₂S removal at pH 7–8, but sludge density increases in UASB reactors, requiring balancing scavenging efficiency with reactor hydrodynamics .

Q. How do researchers reconcile discrepancies in FeS electrochemical performance data for battery applications, particularly regarding capacity fade?

  • Methodological Answer : Discrepancies stem from differences in FeS composite synthesis (e.g., carbon coating) and electrolyte compatibility. Use cyclic voltammetry (CV) and galvanostatic cycling to compare bare FeS vs. FeS/graphene composites. Post-cycling XRD and TEM analysis reveal phase segregation and sulfur loss as key failure mechanisms. Replicate experiments with Ar-filled cells to isolate moisture/oxygen effects .

Data Analysis and Contradiction Management

Q. When XRD and Mössbauer spectroscopy yield conflicting phase identification results for FeS, what strategies ensure accurate interpretation?

  • Methodological Answer : XRD may fail to distinguish amorphous FeS phases, while Mössbauer detects local Fe coordination. Combine both techniques with TEM-EDX for nanoscale phase mapping. For example, a 2021 study resolved pyrrhotite (Fe₇S₈) vs. mackinawite (FeS) by correlating XRD peak broadening with Mössbauer quadrupole splitting values .

Q. How should researchers statistically validate FeS reactivity data in heterogeneous catalysis studies?

  • Methodological Answer : Use ANOVA to compare reaction rates across triplicate trials. Report confidence intervals (95%) for turnover frequencies (TOF). For outlier detection, apply Grubbs' test. A 2023 study on FeS-catalyzed CO₂ reduction highlighted TOF variations (±15%) due to surface sulfur vacancies, emphasizing the need for controlled defect characterization via XPS .

Interdisciplinary Applications

Q. What experimental protocols ensure safe handling of FeS in microbiological studies investigating metal-sulfur biogeochemical cycles?

  • Methodological Answer : Prepare FeS under anaerobic conditions (glovebox) and sterilize via autoclaving with 0.1% cysteine to maintain redox stability. For microbial assays, use serum bottles with resazurin as a redox indicator. A 2022 protocol achieved reproducible results in Desulfovibrio cultures by pre-reducing media with Na₂S .

Tables for Comparative Analysis

Analytical Technique Application to FeS ResearchLimitations
XRDPhase identification, crystallinityInsensitive to amorphous phases
MössbauerOxidation state, magnetic orderingRequires ⁵⁷Fe-enriched samples
XPSSurface composition, sulfur speciationLimited to surface (~5 nm depth)

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